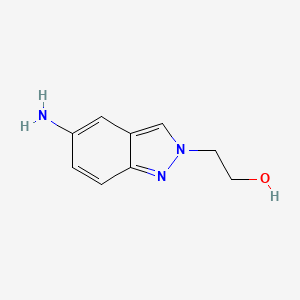

2-(5-Amino-2H-indazol-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminoindazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h1-2,5-6,13H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCEOMENYALEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C=C2C=C1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676655 | |

| Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105187-46-9 | |

| Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol from 5-Nitroindazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 2-(5-Amino-2H-indazol-2-yl)ethanol, a valuable building block in medicinal chemistry, starting from the commercially available 5-nitroindazole. The synthesis involves a regioselective N-alkylation followed by a nitro group reduction.

Synthetic Pathway Overview

The synthesis of this compound from 5-nitroindazole is accomplished in two primary stages:

-

N2-Alkylation: Regioselective alkylation of the 5-nitroindazole core at the N2 position with a hydroxyethyl group. The Mitsunobu reaction is a well-established method that favors the formation of the desired N2-isomer.

-

Nitro Group Reduction: Conversion of the nitro group at the C5 position to a primary amine. This is commonly achieved through catalytic hydrogenation or metal-mediated reduction.

The overall synthetic workflow is depicted in the diagram below.

"2-(5-Amino-2H-indazol-2-yl)ethanol" CAS number and properties

CAS Number: 1105187-46-9

This technical guide provides an in-depth overview of 2-(5-Amino-2H-indazol-2-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, safety information, and its role as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors.

Chemical Properties and Identifiers

This compound is a stable, solid compound at room temperature. Its core structure consists of a bicyclic indazole moiety functionalized with an amino group and an ethanol side chain. The 2H-indazole tautomer is the specified form.[1][2]

| Property | Value | Source |

| CAS Number | 1105187-46-9 | [2][3] |

| Molecular Formula | C₉H₁₁N₃O | [2] |

| Molecular Weight | 177.203 g/mol | [2] |

| Exact Mass | 177.09000 u | [2] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically >95% for laboratory use | [4] |

| LogP (Predicted) | 1.192 | [2] |

| Topological Polar Surface Area (PSA) | 64.07 Ų | [2] |

The Role of Indazole Scaffolds in Drug Discovery

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][5] These structures are integral to numerous therapeutic agents, demonstrating properties such as:

The versatility of the indazole nucleus allows for the synthesis of diverse compound libraries, making it a valuable starting point for the development of targeted therapies.[5][9] Compounds like Axitinib, a kinase inhibitor used in cancer therapy, feature the indazole core, highlighting its clinical significance.[5]

Synthesis and Experimental Workflow

While specific, peer-reviewed synthesis protocols for this compound are not widely published in academic literature, its preparation follows general principles for the synthesis of N2-substituted indazoles. These routes often involve the cyclization of appropriately substituted phenylhydrazines or the direct alkylation of a pre-formed indazole ring.

The synthesis of N-substituted indazoles can be complex, often yielding a mixture of N1 and N2 regioisomers.[10] Achieving selectivity for the N2 position, as in the target compound, is a key challenge that requires carefully designed synthetic strategies.[1][10]

Below is a generalized workflow representing a plausible synthetic approach for indazole derivatives, which could be adapted for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Application as a Pharmaceutical Intermediate

The primary application of this compound is as a building block or intermediate in the synthesis of more complex, biologically active molecules.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of subsequent chemical transformations.

This compound is particularly relevant in the development of protein kinase inhibitors. The indazole scaffold often serves as the core hinge-binding motif, while the amino and ethanol groups provide attachment points for other pharmacophoric elements that can enhance potency, selectivity, and pharmacokinetic properties.

The logical flow for utilizing this intermediate in a drug discovery program is outlined below.

Caption: Workflow for the use of the intermediate in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May be harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]

- 8. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Organic Solvent Solubility of 2-(5-Amino-2H-indazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of the compound 2-(5-Amino-2H-indazol-2-yl)ethanol (CAS No. 1105187-46-9). Currently, there is a notable absence of publicly available experimental data on the solubility of this specific molecule in organic solvents. This document aims to bridge this gap by providing a comprehensive framework for researchers. It includes a theoretical analysis of the molecule's structural attributes to predict its solubility, a detailed, generalized experimental protocol for its quantitative determination, and a structured approach to data presentation. The guide is intended to serve as a foundational resource for scientists and researchers engaged in the study and application of this compound.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences. For a compound like this compound, which holds potential in medicinal chemistry, understanding its solubility profile is paramount. Organic solvent solubility data is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing stable and effective dosage forms.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

Given the lack of specific solubility data for this compound, this guide provides a predictive analysis and a robust experimental framework to enable researchers to generate this critical data.

Theoretical Solubility Profile and Qualitative Prediction

The solubility of a compound can be qualitatively predicted by examining its molecular structure and applying the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2][3]

Molecular Structure Analysis of this compound:

-

Indazole Ring: This bicyclic aromatic system contains two nitrogen atoms, contributing to its polarity and providing sites for hydrogen bonding.

-

Amino Group (-NH2): A primary amine group is highly polar and acts as a hydrogen bond donor and acceptor.

-

Ethanol Group (-CH2CH2OH): The hydroxyl group is also highly polar and is a strong hydrogen bond donor and acceptor.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. The molecule's dipole moment will allow for favorable dipole-dipole interactions with these solvents.

-

Solvents of Intermediate Polarity (e.g., Acetone, Dichloromethane): Moderate to low solubility is likely, depending on the balance between the polar functional groups and the less polar indazole ring.

-

Non-polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted. The significant polarity imparted by the amino and hydroxyl groups will result in weak interactions with non-polar solvents.

These predictions provide a theoretical basis for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[4][5][6][7]

General Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

-

-

Equilibration:

-

Sample Preparation and Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature for the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[8][9] This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[10][11][12]

-

The analysis should be performed in triplicate for each solvent.

-

-

Data Analysis:

-

Prepare a calibration curve by plotting the analytical response versus the known concentrations of standard solutions of this compound.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).[10]

-

Data Presentation

Systematic documentation of experimental results is essential for comparison and interpretation. The following table provides a structured format for presenting the determined solubility data.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Dichloromethane | Halogenated | 25 | ||

| Toluene | Aromatic | 25 | ||

| Hexane | Non-polar | 25 |

Visualization of Experimental Workflow

To clarify the experimental process, the following workflow diagram illustrates the key steps in the shake-flask solubility determination method.

Conclusion

While experimental data for the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for its determination. The structural features of the molecule—a polar indazole ring substituted with highly polar amino and ethanol groups—suggest a strong preference for solubility in polar solvents, particularly those capable of hydrogen bonding. For precise, quantitative data, the detailed shake-flask experimental protocol outlined herein offers a reliable and standardized approach. The generation of such data is a crucial step in advancing the research and development of this compound for its potential therapeutic applications.

References

- 1. Khan Academy [khanacademy.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.ws [chem.ws]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(5-Amino-2H-indazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document for 2-(5-Amino-2H-indazol-2-yl)ethanol are predicted values based on the analysis of structurally similar compounds and functional groups. Due to the limited availability of published experimental data for this specific molecule, these values should be considered as estimations for guiding spectral interpretation and analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted indazole core. The indazole scaffold is a prominent feature in a variety of biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for N-substituted indazoles, primary aromatic amines, and primary alcohols.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H on -OH | ~4.8 - 5.2 | t | 1H | ~5.5 |

| H on -NH₂ | ~5.0 - 5.5 | s (broad) | 2H | - |

| H3 | ~8.0 - 8.2 | s | 1H | - |

| H7 | ~7.5 - 7.7 | d | 1H | ~9.0 |

| H4 | ~6.8 - 7.0 | d | 1H | ~2.0 |

| H6 | ~6.6 - 6.8 | dd | 1H | ~9.0, 2.0 |

| Hα (-N-CH₂-) | ~4.4 - 4.6 | t | 2H | ~6.0 |

| Hβ (-CH₂-OH) | ~3.8 - 4.0 | t | 2H | ~6.0 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| C7a | ~148 - 150 |

| C5 | ~145 - 147 |

| C3a | ~122 - 124 |

| C3 | ~120 - 122 |

| C7 | ~120 - 122 |

| C6 | ~112 - 114 |

| C4 | ~100 - 102 |

| Cβ (-CH₂-OH) | ~59 - 61 |

| Cα (-N-CH₂-) | ~53 - 55 |

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400 - 3200 | Strong, Broad |

| N-H stretch (primary amine) | 3450 - 3300 (two bands) | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2960 - 2850 | Medium |

| C=C stretch (aromatic) | 1620 - 1450 | Medium to Strong |

| N-H bend (primary amine) | 1650 - 1580 | Medium |

| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-O stretch (primary alcohol) | ~1050 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₂OH]⁺ |

| 133 | [M - C₂H₄O]⁺ |

| 118 | [133 - NH]⁺ |

| 91 | [118 - HCN]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The standard electron energy for EI is 70 eV.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Processing: The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their m/z ratio. The molecular ion peak should correspond to the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Formation of 2-(5-Amino-2H-indazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and mechanism for the formation of 2-(5-Amino-2H-indazol-2-yl)ethanol, a valuable building block in medicinal chemistry. This document details the experimental protocols, quantitative data, and mechanistic insights necessary for the successful synthesis and understanding of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a reactive primary amine and a hydroxyl group, allows for diverse functionalization, making it a versatile scaffold in drug discovery programs. The synthesis of this compound is primarily achieved through a two-step process: the N-alkylation of 5-nitroindazole followed by the reduction of the nitro group. A critical aspect of the synthesis is the regioselective control during the N-alkylation step to favor the desired N-2 isomer.

Proposed Synthetic Pathway

The formation of this compound is proposed to proceed via the following two key steps:

-

N-2 Alkylation of 5-Nitroindazole: 5-Nitro-1H-indazole is reacted with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol, to introduce the ethanol side chain. The regioselectivity of this reaction is crucial and can be influenced by the choice of base and solvent.

-

Reduction of the Nitro Group: The intermediate, 2-(5-nitro-2H-indazol-2-yl)ethanol, is then subjected to a reduction reaction to convert the nitro group at the C-5 position to a primary amine, yielding the final product.

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on representative literature procedures for similar transformations.

Table 1: N-Alkylation of 5-Nitroindazole

| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield of N-2 Isomer (%) |

| 1 | K₂CO₃ | Acetonitrile | 2-Bromoethanol | 60 | 3 | ~75-85 |

| 2 | Cs₂CO₃ | DMF | 2-Bromoethanol | Room Temp | 12 | ~70-80 |

| 3 | NaH | THF | 2-Bromoethanol | 0 to Room Temp | 2 | N-1 selective |

Table 2: Reduction of 2-(5-Nitro-2H-indazol-2-yl)ethanol

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SnCl₂·2H₂O | Ethanol | Reflux | 2-4 | 85-95 |

| 2 | Fe powder / HCl | Ethanol/Water | Reflux | 1-2 | 80-90 |

| 3 | H₂ (1 atm), 10% Pd/C | Ethanol | Room Temp | 3-5 | >95 |

Experimental Protocols

Step 1: Synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol

Objective: To perform the N-alkylation of 5-nitro-1H-indazole with 2-bromoethanol to yield 2-(5-nitro-2H-indazol-2-yl)ethanol.

Materials:

-

5-Nitro-1H-indazole

-

2-Bromoethanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(5-nitro-2H-indazol-2-yl)ethanol.

Caption: Experimental workflow for the N-alkylation of 5-nitroindazole.

Step 2: Synthesis of this compound

Objective: To reduce the nitro group of 2-(5-nitro-2H-indazol-2-yl)ethanol to an amine.

Method A: Reduction with Tin(II) Chloride

Materials:

-

2-(5-Nitro-2H-indazol-2-yl)ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of 2-(5-nitro-2H-indazol-2-yl)ethanol (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Add ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Filter the resulting suspension through a pad of celite, washing the pad with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product if necessary to obtain this compound.

Method B: Catalytic Hydrogenation

Materials:

-

2-(5-Nitro-2H-indazol-2-yl)ethanol

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 2-(5-nitro-2H-indazol-2-yl)ethanol (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Unveiling the Therapeutic Potential of 2-(5-Amino-2H-indazol-2-yl)ethanol: A Deep Dive into Putative Biological Targets

For Immediate Release

Shanghai, China – December 26, 2025 – In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is a paramount endeavor. This whitepaper delves into the potential biological targets of the indazole derivative, 2-(5-Amino-2H-indazol-2-yl)ethanol, a compound of interest within the scientific community. While direct, in-depth biological studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes information on the broader class of indazole derivatives to extrapolate potential targets and guide future research.

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives having been investigated for a wide array of therapeutic applications. These include roles as potent kinase inhibitors, anti-inflammatory agents, and modulators of cannabinoid receptors. This technical guide will explore these potential avenues for this compound, providing a framework for researchers, scientists, and drug development professionals.

Potential Biological Target Classes for Indazole Derivatives

Based on extensive patent literature and scientific publications, indazole derivatives have shown affinity for several key biological target families. The following sections outline these potential targets and the rationale for considering them in the context of this compound.

Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Numerous indazole-containing compounds have been patented as inhibitors of various protein kinases.

Logical Workflow for Kinase Inhibitor Screening

Caption: A generalized workflow for identifying and validating kinase inhibitors.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent another major class of drug targets. Notably, patent literature reveals that certain indazole derivatives have been synthesized and evaluated for their activity as modulators of cannabinoid receptors (CB1 and CB2), which are members of the GPCR family.

Cannabinoid Receptor Signaling Pathway

Caption: Simplified schematic of cannabinoid receptor signaling.

Enzymes Involved in Inflammation

The anti-inflammatory properties of some indazole derivatives suggest their potential interaction with enzymes that mediate inflammatory pathways, such as cyclooxygenases (COX) or various proteases.

Experimental Protocols: A General Framework

While specific experimental data for this compound is not available, the following represents a generalized protocol for initial biological screening based on the potential target classes identified.

Table 1: General Experimental Protocols for Target Screening

| Target Class | Assay Type | Description | Key Parameters Measured |

| Protein Kinases | In vitro Kinase Assay | A biochemical assay using a purified kinase, a substrate (often a peptide), and ATP. The transfer of a phosphate group to the substrate is measured. | IC50 (half-maximal inhibitory concentration) |

| Cell-based Phosphorylation Assay | Whole-cell assays (e.g., Western Blot, ELISA) that measure the phosphorylation status of a kinase's downstream substrate in the presence of the test compound. | Reduction in substrate phosphorylation | |

| GPCRs | Radioligand Binding Assay | A competitive binding assay using a radiolabeled ligand known to bind to the target receptor. The ability of the test compound to displace the radioligand is measured. | Ki (inhibitory constant) |

| Functional Assay (e.g., cAMP) | Measures the downstream signaling effect of receptor activation or inhibition, such as changes in the concentration of second messengers like cyclic AMP (cAMP). | EC50 (half-maximal effective concentration) or IC50 | |

| Inflammatory Enzymes | Enzyme Inhibition Assay | A biochemical assay using the purified enzyme and its substrate. The formation of the product is measured in the presence and absence of the test compound. | IC50 |

| Cellular Assay (e.g., Cytokine Release) | Measures the release of inflammatory mediators (e.g., cytokines) from cells (e.g., immune cells) upon stimulation, in the presence of the test compound. | Reduction in cytokine levels |

Future Directions and Conclusion

The indazole scaffold is a rich source of biologically active molecules. While the specific biological targets of this compound remain to be elucidated, the existing knowledge on related compounds provides a strong foundation for future investigations. The initial steps should involve broad-panel screening against kinase and GPCR libraries, followed by more focused enzymatic and cellular assays based on any identified hits.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The proposed workflows and general protocols offer a roadmap for systematic investigation into its mechanism of action and potential as a novel drug candidate. Further empirical studies are essential to uncover the specific biological activities of this compound and to validate the hypotheses presented herein.

The Pivotal Role of 2-(5-Amino-2H-indazol-2-yl)ethanol in Synthetic Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry and drug discovery is perpetually evolving, with an increasing demand for novel molecular scaffolds and efficient synthetic routes. Within this dynamic environment, the strategic use of versatile chemical intermediates is paramount. This technical guide focuses on one such critical building block: 2-(5-Amino-2H-indazol-2-yl)ethanol . This document aims to provide a comprehensive overview of its properties, synthesis, and, most importantly, its application as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector.

Physicochemical Properties

This compound is a heterocyclic compound featuring an indazole core substituted with an amino group and an ethanol side chain. This unique combination of functional groups makes it a valuable synthon for introducing the indazole moiety into larger, more complex molecules. The primary amino group offers a reactive site for a variety of chemical transformations, while the hydroxyl group of the ethanol chain can be further functionalized or utilized for its solubility-enhancing properties.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1105187-46-9 | [1][2][3] |

| Molecular Formula | C9H11N3O | [1][3] |

| Molecular Weight | 177.20 g/mol | [1] |

| Appearance | Solid (details often proprietary) | [3] |

| Purity | Typically >95% (commercially available) | [1][3] |

| Solubility | Information not publicly available |

Synthesis of this compound

While detailed, publicly available experimental protocols for the synthesis of this compound are scarce, a general synthetic strategy can be inferred from established organic chemistry principles for the formation of N-substituted indazoles. A plausible synthetic route is outlined below.

General Experimental Protocol (Hypothetical)

Step 1: N-Alkylation of 5-Nitroindazole To a solution of 5-nitroindazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature. The mixture is stirred for a short period to allow for the formation of the indazolide anion. Subsequently, 2-bromoethanol is added, and the reaction mixture is heated to facilitate the N-alkylation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product, a mixture of N1 and N2 isomers of 2-(5-nitro-indazol-yl)ethanol, is extracted with an organic solvent. The isomers are then separated using column chromatography to isolate the desired N2 isomer, 2-(5-nitro-2H-indazol-2-yl)ethanol.

Step 2: Reduction of the Nitro Group The isolated 2-(5-nitro-2H-indazol-2-yl)ethanol is dissolved in a suitable solvent such as ethanol or methanol. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature. The reduction of the nitro group to an amino group is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound. The crude product may be further purified by recrystallization or column chromatography.

Role as a Chemical Intermediate in Drug Discovery

The primary utility of this compound lies in its role as a key building block for the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The indazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site.

Application in the Synthesis of Kinase Inhibitors

A critical application of this compound is in the synthesis of substituted aminopyrimidine-based kinase inhibitors. The amino group of the indazole provides a nucleophilic site for reaction with an electrophilic pyrimidine core, while the ethanol side chain can be further modified or may contribute to the overall physicochemical properties of the final molecule.

Illustrative Experimental Protocol (Hypothetical)

Synthesis of an Indazolyl-pyrimidine Scaffold To a solution of this compound in a suitable solvent such as isopropanol or dioxane, is added a substituted 2,4-dichloropyrimidine and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is heated to reflux and the progress of the reaction is monitored by HPLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired indazolyl-pyrimidine scaffold. The remaining chloro-substituent on the pyrimidine ring can then be further functionalized through subsequent nucleophilic substitution reactions to generate a library of potential kinase inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its unique structural features, particularly the reactive amino group and the indazole core, make it an ideal building block for the synthesis of complex heterocyclic molecules, most notably kinase inhibitors. While detailed synthetic procedures are often proprietary, the general synthetic strategies outlined in this guide provide a framework for its preparation and utilization. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel and potent therapeutic agents. Further research into optimizing its synthesis and expanding its applications will be of great benefit to the medicinal chemistry community.

References

An In-depth Technical Guide to 2-(5-Amino-2H-indazol-2-yl)ethanol and its Regioisomers for Drug Discovery Professionals

An Exclusive Technical Report for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(5-Amino-2H-indazol-2-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry, and its corresponding regioisomers. The indazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This document details the synthetic strategies for accessing the 2H-indazole target molecule and its 1H-regioisomer, methods for their separation and characterization, and explores their potential biological context as modulators of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway. While specific quantitative biological data for the parent compound and its direct regioisomers are not extensively available in the public domain, this guide compiles relevant data from closely related analogs to provide a comparative perspective for drug discovery and development efforts.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, which can lead to the formation of N-1 and N-2 substituted regioisomers upon functionalization. This structural variation can significantly influence the physicochemical properties and pharmacological activity of the resulting compounds. The amino-indazolyl-ethanol core represents a key pharmacophore with potential applications in various therapeutic areas, particularly in oncology.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its 1H-regioisomer is presented below. These values are critical for assessing the druglikeness of these compounds.

| Property | This compound | 2-(5-Amino-1H-indazol-1-yl)ethanol |

| CAS Number | 1105187-46-9[1][2][3][4] | 885270-96-2 |

| Molecular Formula | C₉H₁₁N₃O[2][4] | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol [2] | 177.21 g/mol |

| Appearance | Solid (predicted) | Data not available |

| Boiling Point | 407.8±25.0 °C (Predicted) | 407.8±25.0 °C (Predicted) |

| Density | 1.4±0.1 g/cm³ (Predicted) | 1.36±0.1 g/cm³ (Predicted) |

| LogP | 1.192 (Predicted)[2] | Data not available |

| PSA | 64.07 Ų (Predicted)[2] | Data not available |

Synthesis and Regioisomer Separation

The synthesis of this compound and its regioisomers typically involves a multi-step process, starting with the appropriate indazole core. A common and effective strategy is the N-alkylation of a nitro-substituted indazole, followed by the reduction of the nitro group to the desired amine.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of amino-indazolyl-ethanol derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitroindazole (Starting Material)

-

Protocol: A solution of 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) is treated with a solution of sodium nitrite (0.36 mol) in water (60 mL) at a temperature maintained below 25°C.[5] The reaction mixture is stirred for 15 minutes to complete diazotization. The solution is then allowed to stand at room temperature for 3 days.[5] The reaction mixture is concentrated under reduced pressure, and the residue is slurried with water, filtered, washed with cold water, and dried to afford crude 5-nitroindazole. Purification is achieved by recrystallization from methanol.[5]

Step 2: N-Alkylation of 5-Nitroindazole

The alkylation of the indazole ring is a critical step that often yields a mixture of N-1 and N-2 regioisomers. The ratio of these isomers is influenced by the choice of base, solvent, and alkylating agent.

-

Protocol for N-1 and N-2 Mixture (General Conditions):

-

Suspend 5-nitroindazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous dimethylformamide (DMF).

-

Add 2-bromoethanol or a protected 2-bromoethanol derivative (1.1 equiv) to the suspension.

-

Stir the mixture at room temperature overnight or with gentle heating.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of 2-(5-nitro-1H-indazol-1-yl)ethanol and 2-(5-nitro-2H-indazol-2-yl)ethanol, which requires separation.

-

Step 3: Separation of 1H and 2H Regioisomers

-

Protocol: The separation of the N-1 and N-2 regioisomers is typically achieved by column chromatography on silica gel.[6] A solvent system of n-hexane and ethyl acetate in a suitable ratio is commonly employed.[6] The progress of the separation is monitored by TLC. Fractions containing the individual isomers are collected and concentrated to yield the pure 1H and 2H nitro-substituted intermediates.

Step 4: Reduction of the Nitro Group

-

Protocol:

-

Dissolve the purified 2-(5-nitro-2H-indazol-2-yl)ethanol (or the 1H-isomer) in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a suitable base (e.g., sodium bicarbonate) and extract with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound (or the corresponding 1H-isomer).

-

Characterization of Regioisomers

The unambiguous identification of the 1H and 2H regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

| Spectroscopic Data | 1H-Indazole Derivative | 2H-Indazole Derivative |

| ¹H NMR | The proton at the 3-position (H-3) typically appears at a lower chemical shift compared to the 2H-isomer. | The H-3 proton is generally more deshielded and appears at a higher chemical shift. |

| ¹³C NMR | The chemical shifts of the carbon atoms in the pyrazole ring differ from the 2H-isomer. | The chemical shifts of the carbon atoms in the pyrazole ring differ from the 1H-isomer. |

| HMBC | A key correlation is observed between the methylene protons of the hydroxyethyl group and the C-7a carbon of the indazole ring. | A key correlation is observed between the methylene protons of the hydroxyethyl group and the C-3 carbon of the indazole ring. |

Biological Context: Targeting the FGFR4 Signaling Pathway

Aminoindazole derivatives have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Aberrant FGFR signaling is a known driver in various cancers. Specifically, the FGF19-FGFR4 axis is implicated in the progression of hepatocellular carcinoma (HCC).

The FGFR4 Signaling Cascade

The activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor β-Klotho, initiates a downstream signaling cascade that promotes cell proliferation, survival, and migration.

Quantitative Biological Data of Related Analogs

| Compound ID | Target | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (nM) |

| Analog 1 | FGFR4 | <10 | MDA-MB-453 | 34 |

| Analog 1 | FGFR4V550L | <10 | Hep3B | 29 |

| Analog 2 | FGFR1 | >1000 | Huh-7 | 72 |

| Analog 2 | FGFR2 | >1000 | JHH-7 | 54 |

| Analog 3 | FGFR3 | >1000 | - | - |

Data is representative of values found for advanced analogs in the literature and is intended for comparative purposes.

Conclusion and Future Directions

This compound and its regioisomers represent a valuable chemical scaffold for the development of novel therapeutics, particularly as inhibitors of the FGFR4 signaling pathway. This guide provides a foundational understanding of their synthesis, characterization, and potential biological applications. The provided experimental protocols, though general, offer a robust starting point for the laboratory synthesis of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of amino-indazolyl-ethanol regioisomers to establish a clear structure-activity relationship (SAR). Obtaining quantitative data on the parent compounds will be crucial for understanding the intrinsic activity of the core scaffold and guiding further optimization efforts in the pursuit of potent and selective drug candidates.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

The Strategic Role of 2-(5-Amino-2H-indazol-2-yl)ethanol in the Synthesis of Kinase Inhibitor Libraries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique structural and electronic properties allow for the design of potent and selective modulators of kinase activity, a critical aspect in the treatment of cancer and other proliferative diseases. This technical guide focuses on the utility of a key building block, 2-(5-Amino-2H-indazol-2-yl)ethanol , in the synthesis of diverse kinase inhibitor libraries. We will explore its chemical properties, propose detailed synthetic methodologies for library generation, and discuss the relevant signaling pathways that can be targeted with the resulting compounds.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

Indazole derivatives have emerged as a significant class of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, highlighting its clinical relevance. The 2H-indazole tautomer, in particular, offers a distinct vector for substitution, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of this compound

This compound serves as an excellent starting point for combinatorial library synthesis due to its versatile functional groups: a primary aromatic amine and a primary alcohol. These handles allow for a wide range of chemical transformations to introduce diversity into the final compound collection.

| Property | Value |

| CAS Number | 1105187-46-9 |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents |

| Key Functional Groups | Primary aromatic amine, primary alcohol, 2H-indazole core |

Proposed Synthetic Workflow for a Kinase Inhibitor Library

The dual functionality of this compound allows for a divergent synthetic approach to generate a library of diverse kinase inhibitors. The primary amine can be readily derivatized through acylation, sulfonylation, reductive amination, or urea/thiourea formation. The primary alcohol can be functionalized via etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

Below is a proposed workflow for the combinatorial synthesis of a kinase inhibitor library starting from this compound.

Methodological & Application

Synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the N-alkylation of 5-nitroindazole, followed by the reduction of the nitro group. Detailed experimental protocols are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.

I. Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a two-step reaction sequence. The first step involves the N-alkylation of commercially available 5-nitroindazole with 2-bromoethanol. This reaction typically yields a mixture of N-1 and N-2 alkylated isomers, which necessitates chromatographic separation to isolate the desired N-2 isomer, 2-(5-nitro-2H-indazol-2-yl)ethanol. The second step is the reduction of the nitro group of the purified intermediate to the corresponding amine using iron powder in an acidic medium, affording the final product.

II. Experimental Protocols

Step 1: Synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol (Intermediate)

This procedure outlines the N-alkylation of 5-nitroindazole. The reaction is known to produce a mixture of N-1 and N-2 isomers, with the N-2 isomer being the desired product for the subsequent step.

Materials:

-

5-Nitro-1H-indazole

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of 5-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoethanol (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the N-1 and N-2 isomers. The N-2 isomer, 2-(5-nitro-2H-indazol-2-yl)ethanol, is typically the more polar product.

-

Collect the fractions containing the desired N-2 isomer and concentrate under reduced pressure to yield the purified product.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro-intermediate to the final amino-indazole derivative.

Materials:

-

2-(5-Nitro-2H-indazol-2-yl)ethanol

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask, suspend 2-(5-nitro-2H-indazol-2-yl)ethanol (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 equivalents) to the suspension.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

To the refluxing mixture, add concentrated hydrochloric acid (0.5 equivalents) dropwise.

-

Continue to reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product from the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

III. Quantitative Data Summary

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 5-Nitro-1H-indazole | 2-(5-Nitro-2H-indazol-2-yl)ethanol | 2-Bromoethanol, K₂CO₃ | DMF | 60-70 | 12-18 | 40-50 (N-2 isomer) | >95 |

| 2 | 2-(5-Nitro-2H-indazol-2-yl)ethanol | This compound | Fe, HCl | EtOH/H₂O | Reflux | 2-4 | 60-75[1] | >98 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

V. Characterization Data

Intermediate: 2-(5-Nitro-2H-indazol-2-yl)ethanol

-

Appearance: Expected to be a solid.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include triplets for the -CH₂-CH₂- protons, a broad singlet for the -OH proton, and aromatic protons corresponding to the 5-nitroindazole core.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include two aliphatic carbons for the ethanol side chain and aromatic carbons of the indazole ring, with shifts influenced by the nitro group.

Final Product: this compound (CAS: 1105187-46-9)

-

Appearance: Solid.[2]

-

Molecular Formula: C₉H₁₁N₃O[3]

-

Molecular Weight: 177.20 g/mol [3]

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include triplets for the -CH₂-CH₂- protons, a broad singlet for the -OH proton, a broad singlet for the -NH₂ protons, and aromatic protons of the 5-aminoindazole core.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include two aliphatic carbons for the ethanol side chain and aromatic carbons of the indazole ring, with shifts indicative of the amino group's presence.

This comprehensive guide provides researchers with the necessary information to synthesize this compound. Adherence to standard laboratory safety practices is essential when performing these experimental procedures.

References

- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

Application Note: High-Purity Isolation of 2-(5-Amino-2H-indazol-2-yl)ethanol via Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Amino-2H-indazol-2-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the integrity of biological data. This application note details a robust and efficient method for the purification of this compound from a crude reaction mixture using automated flash column chromatography. The protocol is designed to yield a final product with high purity, suitable for demanding applications in medicinal chemistry and drug development.

The purification strategy leverages the polar nature of the target compound, which contains both a primary amine and a hydroxyl group. A normal-phase chromatography setup with silica gel as the stationary phase is employed. The mobile phase composition is optimized to achieve excellent separation of the desired product from common impurities generated during its synthesis.

Experimental Protocol

This protocol outlines the purification of this compound using an automated flash chromatography system.

1. Materials and Reagents

-

Crude this compound

-

Silica gel for flash chromatography (40-63 µm particle size)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization (254 nm and 365 nm)

2. Thin Layer Chromatography (TLC) Analysis for Method Development

Before performing the flash chromatography, it is crucial to determine the optimal solvent system using TLC. This will help in predicting the elution behavior of the compound on the column.

-

Dissolve a small amount of the crude reaction mixture in a minimal amount of methanol.

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of Dichloromethane and Methanol (e.g., 95:5 v/v).

-

Visualize the separated spots under a UV lamp.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.

3. Sample Preparation (Dry Loading)

Dry loading is recommended to improve the resolution of the separation.

-

Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a suitable solvent like dichloromethane or methanol.

-

Add approximately 2-3 times the weight of the crude material of silica gel to the solution.

-

Concentrate the mixture under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

4. Flash Column Chromatography Protocol

-

Column Selection and Packing: Choose a pre-packed silica gel column of an appropriate size based on the amount of crude material. A general guideline is to use a 40 g column for 1 g of crude product.

-

Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% Dichloromethane) for at least 2-3 column volumes using the automated flash chromatography system.

-

Sample Loading: Transfer the prepared dry sample into an empty solid load cartridge and attach it to the system.

-

Elution and Fraction Collection:

-

Set the UV detector to monitor at wavelengths where the compound absorbs (e.g., 254 nm and 280 nm).

-

Program the solvent gradient. A typical gradient would be:

-

Isocratic: 100% Dichloromethane for 2 column volumes.

-

Gradient: 0% to 10% Methanol in Dichloromethane over 15 column volumes.

-

Isocratic: 10% Methanol in Dichloromethane for 3 column volumes to ensure complete elution.

-

-

Initiate the purification run and collect fractions based on the UV chromatogram.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions.

-

-

Product Recovery: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes the quantitative data from a typical purification run of 1.0 g of crude this compound.

| Parameter | Value |

| Chromatography System | Automated Flash Chromatography System |

| Stationary Phase | Silica Gel (40-63 µm) |

| Column Size | 40 g |

| Crude Sample Load | 1.0 g (dry loaded) |

| Mobile Phase A | Dichloromethane (DCM) |

| Mobile Phase B | Methanol (MeOH) |

| Flow Rate | 30 mL/min |

| UV Detection | 254 nm, 280 nm |

| Gradient | 0-10% MeOH in DCM over 15 column volumes |

| Retention Volume | ~ 8 column volumes |

| Yield of Pure Product | 0.85 g |

| Purity (by HPLC) | >98% |

| TLC Rf (95:5 DCM:MeOH) | 0.25 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

Caption: Experimental workflow for the purification of this compound.

Application Note: HPLC Method for Purity Analysis of 2-(5-Amino-2H-indazol-2-yl)ethanol

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-(5-Amino-2H-indazol-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of formic acid in water and acetonitrile, providing excellent separation of the main compound from potential impurities. This procedure is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate method for quality control and purity assessment.

Introduction

This compound (CAS No. 1105187-46-9) is a substituted indazole derivative.[1][2] Compounds within the indazole class are of significant interest in medicinal chemistry for the development of various therapeutic agents.[3] Ensuring the purity of such intermediates is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[4] High-performance liquid chromatography (HPLC) is a primary technique for purity assessment due to its high resolving power, sensitivity, and reproducibility.[4][5]

This note describes a specific RP-HPLC method developed for the purity analysis of this compound, suitable for routine quality control in a laboratory setting.

Experimental

2.1 Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid (ACS Grade or higher)

-

This compound reference standard and analytical sample.

-

2.2 Chromatographic Conditions

The method was optimized based on common practices for analyzing aromatic amines and indazole-type structures.[1][6]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 5% B, 2-15 min: 5-95% B, 15-18 min: 95% B, 18.1-22 min: 5% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | 50:50 Water:Acetonitrile |

2.3 Preparation of Solutions

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Prepare the analytical sample in the same manner as the standard solution.

Protocol: Purity Determination of this compound

1. Reagent and Mobile Phase Preparation: 1.1. Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. 1.2. Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas. 1.3. Diluent (50:50 Water:Acetonitrile): Mix equal volumes of HPLC-grade water and acetonitrile.

2. Standard and Sample Preparation: 2.1. Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. 2.2. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, then allow to cool to room temperature. 2.3. Dilute to the mark with the diluent and mix well. 2.4. Repeat steps 2.1-2.3 for the analytical sample. 2.5. Filter both solutions through a 0.45 µm syringe filter into HPLC vials.

3. HPLC System Setup and Analysis: 3.1. Set up the HPLC system according to the chromatographic conditions listed in section 2.2. 3.2. Purge the pump with the mobile phases to ensure a stable baseline. 3.3. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved. 3.4. Create a sequence including a blank injection (diluent), followed by the reference standard, and then the sample solution. 3.5. Start the analysis sequence.

4. Data Analysis and Calculation: 4.1. Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank injection. 4.2. Calculate the purity of the sample using the area percent method with the following formula:

Results and Data Presentation

The described method provides a clear separation of the main this compound peak from potential process-related impurities and degradation products. A hypothetical chromatogram would show a sharp, well-defined main peak with any impurities resolved at the baseline.

Table 1: Hypothetical Purity Analysis Results

| Peak Name | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 4.85 | 1,520 | 0.05 |

| This compound | 9.21 | 2,985,600 | 99.82 |

| Impurity 2 | 11.53 | 2,110 | 0.07 |

| Impurity 3 | 13.02 | 1,805 | 0.06 |

| Total | 2,991,035 | 100.00 |

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the purity of the compound.

Conclusion

The HPLC method presented is a reliable, and robust procedure for determining the purity of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories involved in pharmaceutical development and quality control.

References

Anwendungsbeispiele und Protokolle: Derivatisierung von "2-(5-Amino-2H-indazol-2-yl)ethanol" für SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung

Das 2H-Indazol-Gerüst ist eine bedeutende Struktur in der medizinischen Chemie und bildet die Grundlage für eine Vielzahl von biologisch aktiven Verbindungen. "2-(5-Amino-2H-indazol-2-yl)ethanol" ist ein vielversprechendes Ausgangsmolekül für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die primäre Aminogruppe an Position 5 bietet einen idealen Anknüpfungspunkt für die systematische Einführung verschiedener funktioneller Gruppen. Durch die gezielte Derivatisierung dieser Position können Struktur-Wirkungs-Beziehungen (SAR) untersucht werden, um das pharmakologische Profil, einschließlich Potenz, Selektivität und pharmakokinetischer Eigenschaften, zu optimieren.

Diese Anwendungsbeschreibung umreißt Protokolle für die Derivatisierung der Aminogruppe von "this compound" mittels gängiger chemischer Transformationen: N-Acylierung, N-Sulfonylierung und reduktive Aminierung. Es werden detaillierte experimentelle Verfahren sowie ein Beispiel für die Darstellung von SAR-Daten in tabellarischer Form bereitgestellt.

Logischer Arbeitsablauf für die Derivatisierung und SAR-Analyse

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur SAR-Analyse.

Experimentelle Protokolle

Die folgenden Protokolle sind allgemeine Verfahren, die für die Derivatisierung von "this compound" optimiert werden können. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden.

Protokoll 1: N-Acylierung der Aminogruppe

Diese Methode eignet sich zur Einführung einer Vielzahl von Amid-Funktionalitäten. Die Reaktion von Acylchloriden mit Aminen wird oft als Schotten-Baumann-Reaktion bezeichnet.[1]

Materialien:

-

This compound

-

Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) oder Säureanhydrid

-

Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei

-

Base (z.B. Triethylamin (TEA) oder Pyridin)

-

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

-

Wasserfreies Magnesiumsulfat (MgSO₄)

-

Standard-Glasgeräte für die organische Synthese

Durchführung:

-

Lösen Sie 1 Äquivalent (eq.) "this compound" in wasserfreiem DCM in einem Rundkolben.

-

Fügen Sie 1.5 eq. Triethylamin hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.

-

Geben Sie langsam 1.2 eq. des entsprechenden Acylchlorids, gelöst in wasserfreiem DCM, tropfenweise zur Reaktionsmischung.

-

Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die Dünnschichtchromatographie (DC) eine vollständige Umsetzung anzeigt.

-

Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

-

Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

-

Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Derivat zu erhalten.

Protokoll 2: N-Sulfonylierung der Aminogruppe

Dieses Verfahren führt zur Bildung von Sulfonamiden, die wichtige Strukturelemente in vielen Wirkstoffen sind.

Materialien:

-

This compound

-

Sulfonylchlorid (z.B. Methansulfonylchlorid, p-Toluolsulfonylchlorid)

-

Pyridin oder DCM/TEA

-

1 M Salzsäurelösung (HCl)

-

Wasserfreies Natriumsulfat (Na₂SO₄)

-

Standard-Glasgeräte

Durchführung:

-

Lösen Sie 1 eq. "this compound" in Pyridin (das sowohl als Lösungsmittel als auch als Base dient) und kühlen Sie die Lösung auf 0 °C.

-

Fügen Sie 1.1 eq. des Sulfonylchlorids portionsweise hinzu, wobei die Temperatur unter 5 °C gehalten wird.

-

Rühren Sie die Mischung für 4-12 Stunden bei Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels DC.

-

Nach vollständiger Umsetzung gießen Sie die Reaktionsmischung vorsichtig in Eiswasser und extrahieren das Produkt mit Ethylacetat.

-

Waschen Sie die kombinierte organische Phase mit 1 M HCl-Lösung (um überschüssiges Pyridin zu entfernen) und anschließend mit Wasser und gesättigter Kochsalzlösung.

-

Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

-

Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Protokoll 3: Reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode, um sekundäre Amine aus primären Aminen und einer Carbonylverbindung herzustellen.[2][3] Sie verläuft über die Bildung eines intermediären Imins, das anschließend reduziert wird.[3]

Materialien:

-

This compound

-

Aldehyd oder Keton (z.B. Aceton, Benzaldehyd)

-

Reduktionsmittel (z.B. Natriumtriacetoxyborhydrid (STAB) oder Natriumcyanoborhydrid (NaBH₃CN))

-

Dichlorethan (DCE) oder Methanol

-

Essigsäure (katalytische Menge)

-

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

-

Wasserfreies Natriumsulfat (Na₂SO₄)

Durchführung:

-